molecular formula C19H13Br B12514345 1-(2-Bromo-1H-inden-4-yl)naphthalene CAS No. 681806-01-9

1-(2-Bromo-1H-inden-4-yl)naphthalene

Cat. No.: B12514345
CAS No.: 681806-01-9
M. Wt: 321.2 g/mol
InChI Key: YTEWISXGWPFDQY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1H-inden-4-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes. This compound is characterized by the presence of a bromine atom attached to the indene and naphthalene rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1H-inden-4-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method includes the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene is treated with bromine. The reaction is monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1H-inden-4-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for bromination reactions.

    Iron or Aluminum Chloride: Catalysts for bromination.

    Hydrogen Peroxide: Used in oxidation reactions.

    Lithium or Magnesium: Used in the formation of Grignard reagents.

Major Products Formed

    Nitriles: Formed by substitution reactions.

    Alcohols and Ketones: Formed by oxidation and reduction reactions.

    Organolithium Compounds: Formed by reactions with lithium.

Scientific Research Applications

1-(2-Bromo-1H-inden-4-yl)naphthalene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1H-inden-4-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-1H-inden-4-yl)naphthalene is unique due to its specific structure, which combines the properties of both indene and naphthalene rings. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

CAS No.

681806-01-9

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

1-(2-bromo-1H-inden-4-yl)naphthalene

InChI

InChI=1S/C19H13Br/c20-15-11-14-7-4-10-18(19(14)12-15)17-9-3-6-13-5-1-2-8-16(13)17/h1-10,12H,11H2

InChI Key

YTEWISXGWPFDQY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C1Br)C(=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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